

Methyl O-acetylricinoleate: A Bio-Based Additive Enhancing Metalworking Fluid Performance

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Compound of Interest

Compound Name: Methyl O-acetylricinoleate

Cat. No.: B092217

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Methyl O-acetylricinoleate, a derivative of castor oil, is emerging as a promising bio-based additive for metalworking fluids (MWFs). Its inherent lubricity, biodegradability, and potential for improved emulsion stability make it a sustainable alternative to traditional petroleum-based additives. This document provides a comprehensive overview of its application, performance characteristics, and detailed protocols for its evaluation.

Physicochemical Properties

Methyl O-acetylricinoleate is the methyl ester of O-acetylricinoleic acid. The acetylation of the hydroxyl group on the ricinoleic acid backbone alters its physical and chemical properties, influencing its performance as a lubricant additive.

Property	Value	Reference
Molecular Formula	C21H38O4	[1][2]
Molecular Weight	354.52 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
CAS Number	140-03-4	[2]

Performance in Metalworking Fluids

While specific quantitative data for **Methyl O-acetylricinoleate** is still emerging in publicly available literature, the performance of castor oil and its derivatives provides a strong indication of its potential benefits. Castor oil-based lubricants have demonstrated significant improvements in lubricity and wear reduction.[4][5] The addition of an acetyl group is expected to further enhance its thermal and oxidative stability.

Lubricity and Anti-Wear Properties

Esters, in general, are known to improve the lubricity of base oils.[6] The polar ester group in **Methyl O-acetylricinoleate** promotes adsorption onto metal surfaces, forming a protective film that reduces friction and wear between the cutting tool and the workpiece.

Expected Performance:

- **Reduced Friction:** Lower coefficient of friction compared to base fluids without the additive.
- **Decreased Wear:** Smaller wear scar diameters in tribological tests, indicating enhanced protection of metal surfaces.
- **Improved Surface Finish:** Better surface quality on machined parts due to reduced friction and tool wear.

Emulsion Stability

For water-based metalworking fluids, the stability of the emulsion is critical for performance and fluid longevity. The emulsifying properties of ricinoleate derivatives suggest that **Methyl O-acetylricinoleate** can contribute to the formation of stable emulsions.[3] The stability of such emulsions can be evaluated by monitoring droplet size and phase separation over time.[7][8]

Corrosion Inhibition

The ability to protect ferrous and non-ferrous metals from corrosion is a key function of metalworking fluids. While specific data for **Methyl O-acetylricinoleate** is not readily available, fatty acid derivatives can exhibit corrosion-inhibiting properties by forming a protective barrier on the metal surface.[9]

Experimental Protocols

To evaluate the performance of **Methyl O-acetylricinoleate** as a metalworking fluid additive, the following standard experimental protocols are recommended.

Lubricity and Anti-Wear Performance: Four-Ball Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant.

Procedure:

- A four-ball tester is used, consisting of three stationary steel balls in a cup and one rotating steel ball on top.
- The test lubricant (base fluid with a specified concentration of **Methyl O-acetylricinoleate**) is added to the cup, covering the stationary balls.
- A specified load is applied to the rotating ball, which is then rotated at a constant speed for a set duration and temperature.
- After the test, the wear scars on the three stationary balls are measured using a microscope.
- The average wear scar diameter is calculated and reported. A smaller diameter indicates better anti-wear performance.

Frictional Characteristics: Pin-on-Disk Test (ASTM G99)

This test measures the coefficient of friction and wear characteristics of materials and lubricants.

Procedure:

- A flat, circular disk is coated with the test lubricant.
- A stationary pin is brought into contact with the rotating disk under a specified load.
- The frictional force is continuously measured as the disk rotates.

- The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.
- The wear on the pin and disk can also be quantified by measuring the volume of material lost.

Machining Performance: Tapping Torque Test (ASTM D5619)

This test simulates a real-world machining operation to evaluate the lubricity of a cutting fluid. [\[10\]](#)

Procedure:

- A standardized tapping machine is used to tap threads into a pre-drilled hole in a workpiece of a specific material.
- The test metalworking fluid is applied to the tap and workpiece.
- The torque required to tap the threads is continuously measured.
- A lower tapping torque indicates better lubricating performance of the fluid. [\[11\]](#)
- The tapping torque efficiency can be calculated by comparing the torque of the test fluid to a reference fluid. [\[12\]](#)

Emulsion Stability Test (ASTM E2275 or similar)

This test assesses the stability of oil-in-water emulsions.

Procedure:

- Prepare an emulsion of the metalworking fluid concentrate containing **Methyl O-acetylricinoleate** in water at a specified concentration.
- Place the emulsion in a graduated cylinder and store it under controlled temperature conditions.

- Observe and record the amount of oil or cream separation at regular intervals (e.g., 24, 48, 72 hours).
- A stable emulsion will show minimal or no separation over time.
- Droplet size analysis using techniques like dynamic light scattering can provide a more quantitative measure of stability.[7]

Corrosion Protection Test (ASTM D4627 - Cast Iron Chip Test)

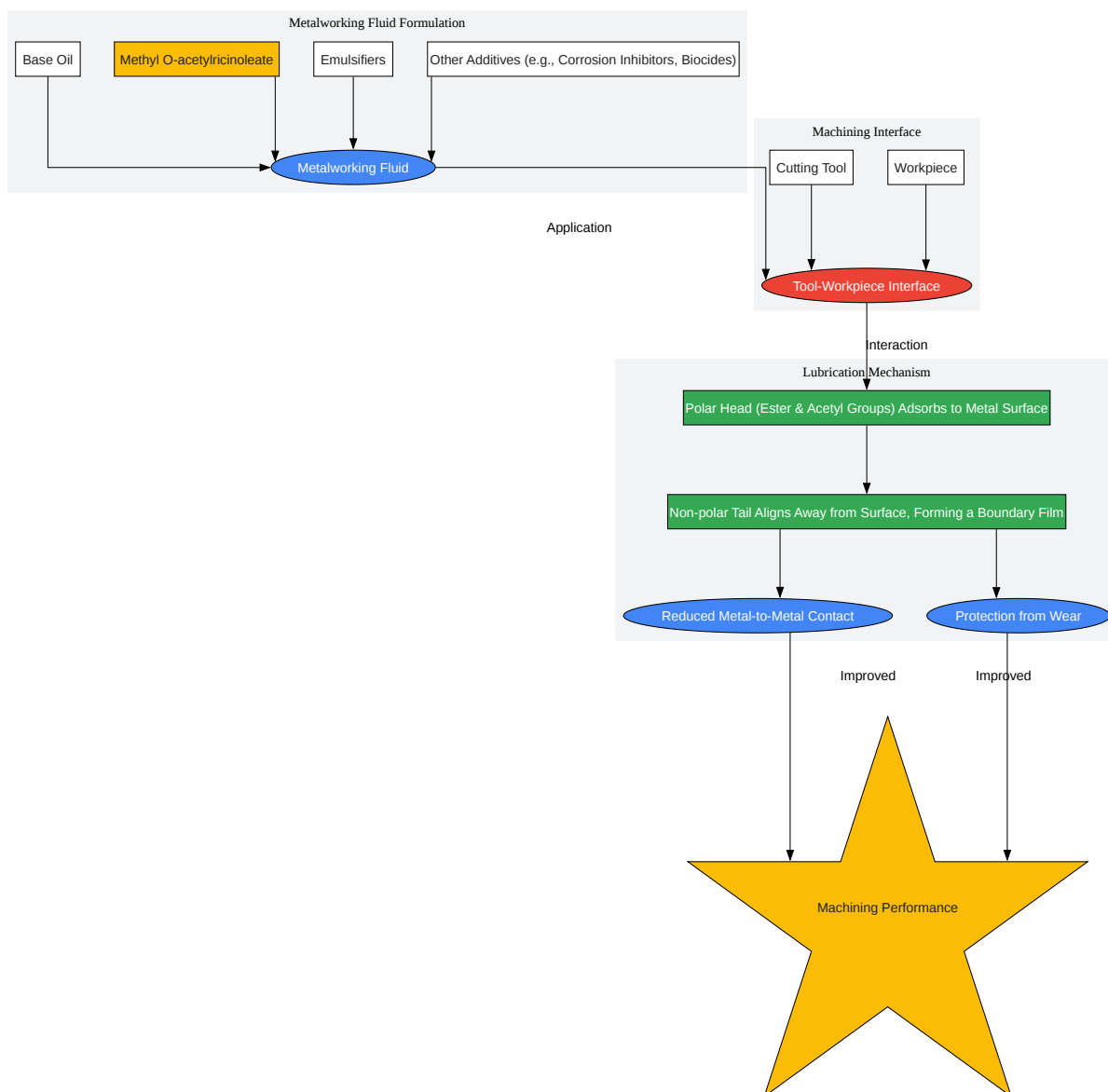
This test evaluates the corrosion-preventing properties of water-miscible metalworking fluids on cast iron.

Procedure:

- Prepare a bed of cast iron chips in a petri dish.
- Pour the prepared metalworking fluid emulsion over the chips.
- Cover the dish and let it stand for a specified period (e.g., 24 hours).
- After the test period, visually inspect the chips and the surrounding filter paper for any signs of rust or staining.
- The degree of corrosion is rated based on a standard scale.

Mechanism of Action & Experimental Workflow

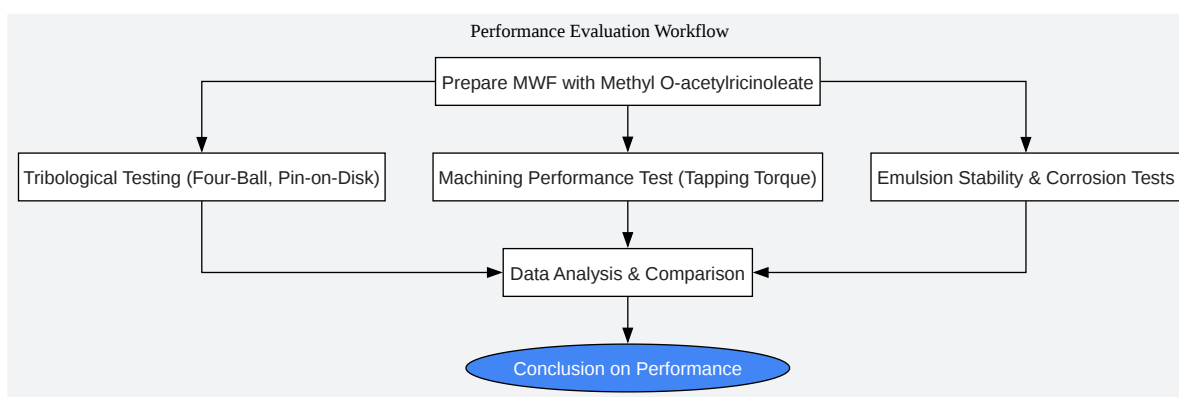
The performance of **Methyl O-acetylricinoleate** as a lubricant additive is primarily attributed to its molecular structure and its ability to form a protective boundary film on metal surfaces.



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Caption: Logical workflow of **Methyl O-acetylricinoleate** in metalworking fluids.

The polar ester and acetyl groups of the **Methyl O-acetylricinoleate** molecule are attracted to the metal surfaces of the tool and workpiece. This adsorption leads to the formation of a thin, durable boundary lubrication film. The non-polar fatty acid chains align away from the surface, creating a low-shear interface that reduces direct metal-to-metal contact. This mechanism is crucial in preventing friction and wear, especially under the high-pressure and high-temperature conditions found in many metalworking operations.



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Caption: Experimental workflow for evaluating **Methyl O-acetylricinoleate** in MWFs.

Conclusion

Methyl O-acetylricinoleate presents a viable and sustainable option as a lubricity-enhancing additive in metalworking fluids. Its bio-based origin, coupled with the expected performance benefits of an acetylated ester, makes it an attractive candidate for formulators seeking to develop high-performance, environmentally friendly metalworking fluids. The experimental protocols outlined in this document provide a robust framework for quantifying its performance

and validating its application in various metalworking operations. Further research focusing on generating specific performance data for this additive will be crucial for its widespread adoption in the industry.

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